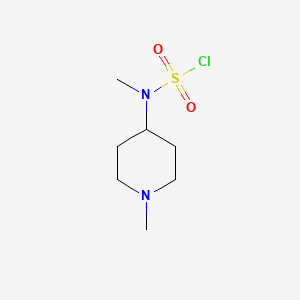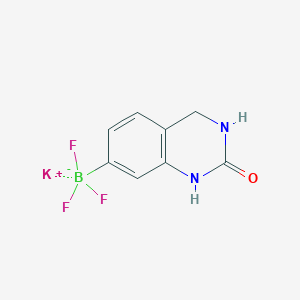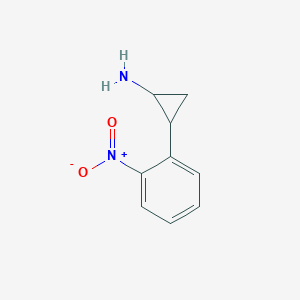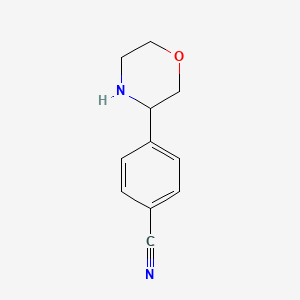
4-(Quinoxalin-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinoxalin-2-yl)but-3-en-2-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinoxalin-2-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of quinoxaline derivatives with appropriate alkenes under specific conditions. For example, a one-step electrochemical oxidative cross-dehydrogenative coupling process can be used to synthesize quinoxaline derivatives . This method is simple, operationally convenient, and compatible with a broad range of substrates, enabling the synthesis of the desired coupling products in good to excellent yields without the use of any catalyst or chemical oxidant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Quinoxalin-2-yl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The direct functionalization of quinoxalin-2(1H)-ones via C–H bond activation has attracted considerable attention due to their diverse biological activities and chemical properties . Common reactions include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT), which is used in dehydrogenative coupling approaches . Other reagents and conditions may vary depending on the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, selective alkylation of quinoxalin-2(1H)-one with hydrocarbons can yield various alkylated quinoxaline derivatives .
Applications De Recherche Scientifique
4-(Quinoxalin-2-yl)but-3-en-2-one has a wide range of scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoxaline derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory activities . These compounds are also used in the development of pharmaceuticals and as intermediates in the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 4-(Quinoxalin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation is a key mechanism that contributes to their biological activities . This process involves the activation of C–H bonds and subsequent functionalization, leading to the formation of various biologically active compounds.
Comparaison Avec Des Composés Similaires
4-(Quinoxalin-2-yl)but-3-en-2-one can be compared with other similar compounds in the quinoxaline family. Similar compounds include quinoxalin-2(1H)-one, 3-(indol-2-yl)quinoxalin-2(1H)-one, and 3-trifluoroalkylated quinoxalin-2(1H)-ones . These compounds share similar chemical structures and properties but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(E)-4-quinoxalin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C12H10N2O/c1-9(15)6-7-10-8-13-11-4-2-3-5-12(11)14-10/h2-8H,1H3/b7-6+ |
Clé InChI |
ICHOUCCWGSWNER-VOTSOKGWSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=NC2=CC=CC=C2N=C1 |
SMILES canonique |
CC(=O)C=CC1=NC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2S)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-onehydrochloride](/img/structure/B13525970.png)






![tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate](/img/structure/B13526008.png)



